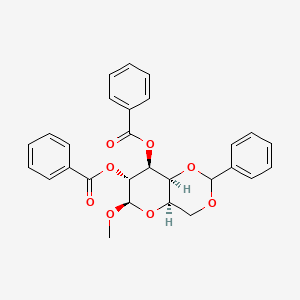

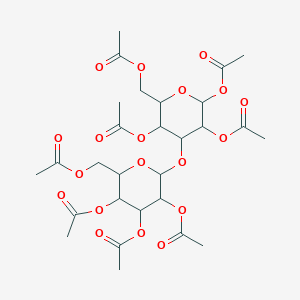

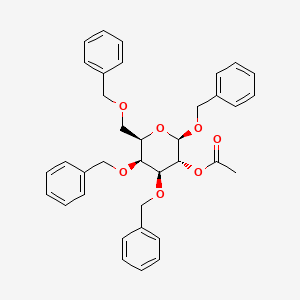

2-O-Acetyl-1,3,4,6-tetra-O-benzyl-b-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-O-Acetyl-1,3,4,6-tetra-O-benzyl-b-D-galactopyranoside is a highly intricate and multifaceted compound . It is used for studying different ailments, encompassing malignancies and viral afflictions . Investigations have unveiled its commendable prowess in curtailing carcinogenic proliferation and impeding viral replication .

科学的研究の応用

Cancer Research

This compound is used for studying different ailments, particularly malignancies . Investigations have unveiled its commendable prowess in curtailing carcinogenic proliferation . This makes it a valuable tool in cancer research, helping scientists understand the mechanisms of cancer growth and potentially develop new treatments.

Virology

The compound has shown potential in impeding viral replication . This suggests that it could be used in the study of various viral diseases, contributing to the development of antiviral drugs and therapies.

Glycoscience

As a type of glycoside , this compound plays a significant role in the field of glycoscience. Glycosides are involved in many biological processes, including cell-cell interaction, immune response, and pathogen recognition. Therefore, this compound can be used to study these processes at a molecular level.

Drug Development

Given its bioactive properties, this compound could be used in the development of new drugs. Its ability to inhibit cancer cell growth and viral replication suggests potential applications in the creation of anticancer and antiviral medications .

Biochemistry

In biochemistry, this compound can be used to study the structure and function of biomolecules. Its complex structure and multifaceted nature make it an interesting subject for biochemical research .

Synthesis of Acetamido Pyranosides

This compound is used in the synthesis of α- and β-linked acetamido pyranosides . These have anti-inflammatory properties as inhibitors of TLR4 , suggesting potential applications in the treatment of inflammatory diseases.

作用機序

Mode of Action

Compound X likely exerts its effects through several mechanisms:

Upon deacetylation, an oxonium intermediate forms, and water attacks this intermediate either from the bottom or top side, resulting in the formation of 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .

特性

IUPAC Name |

[(2R,3R,4S,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38O7/c1-27(37)42-35-34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(26-38-22-28-14-6-2-7-15-28)43-36(35)41-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3/t32-,33+,34+,35-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPYLVFMSKNGCQ-FGZSBDNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-O-Acetyl-1,3,4,6-tetra-O-benzyl-b-D-galactopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)